3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine
Description
3-Methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 3 and a piperazine moiety at position 4. The piperazine ring is further functionalized with a naphthalen-2-ylmethyl group. Pyridazine derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
3-methyl-6-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-16-6-9-20(22-21-16)24-12-10-23(11-13-24)15-17-7-8-18-4-2-3-5-19(18)14-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCDVKHKZQPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is an organic compound with a complex heterocyclic structure, featuring a pyridazine core. Its molecular formula is C20H22N4, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound's structure is characterized by:
- A methyl group at position 3 of the pyridazine ring.
- A piperazinyl group at position 6, which is further substituted with a naphthylmethyl moiety .
These structural features suggest potential for various chemical interactions, including hydrophobic interactions and hydrogen bonding, which may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in anticancer applications. The following sections detail specific findings from recent studies.
Anticancer Activity
A study evaluated a series of 3,6-disubstituted pyridazines, including derivatives similar to our compound, for their anticancer properties against various human tumor cell lines. The results showed that certain derivatives displayed significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound I | MDA-MB-231 (breast cancer) | 2.18 ± 0.07 | Induces apoptosis |
| Compound II | T-47D (breast cancer) | 2.44 ± 0.08 | Cell cycle arrest |
| Compound III | SKOV-3 (ovarian cancer) | 1.30 ± 0.04 | Anti-proliferative |
| Compound IV | HT-29 (colon cancer) | 2.94 ± 0.09 | VEGFR-2 inhibition |
The study highlighted that the most potent compounds induced significant alterations in cell cycle phases, particularly increasing the G2/M phase population and sub-G1 phase indicative of apoptosis .
The mechanisms by which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compounds were shown to cause significant increases in G2/M phase populations in treated cells.
- Induction of Apoptosis : Flow cytometric analysis revealed increased sub-G1 populations, indicating cell death through apoptosis.
- Target Enzymatic Interactions : In silico studies suggested that these pyridazines may interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methylpyridazine | Methyl on pyridazine | Antidepressant activity | Simpler structure |
| Naphthalenemethyl-piperazine | Naphthalene attached to piperazine | Neurotransmitter receptor activity | Lacks pyridazine core |
| 4-Methyl-piperazinyl-pyridazine | Similar piperazine and pyridazine structure | Antitumor properties | Different substitution pattern |
The unique combination of a naphthylmethyl group with the pyridazine core enhances its potential biological interactions and activity profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine can be compared to related pyridazine and piperazine derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Pyridazine-Piperazine Derivatives
Key Structural and Functional Insights
Core Heterocycle Variations: The pyridazine core in the target compound distinguishes it from triazine (FPMINT) or triazolopyridazine (CL218,872) derivatives. Pyridazine’s electron-deficient nature may influence binding kinetics compared to triazine-based analogues .
Piperazine Substituent Effects: The naphthalen-2-ylmethyl group in the target compound introduces a bulky aromatic substituent, likely increasing lipophilicity (clogP ~4.5–5.0) compared to smaller groups like 2-fluorophenyl (FPMINT) or 4-pyridinyl (MW01-2-069A-SRM). This may improve membrane permeability but reduce solubility .
Biological Activity Trends :
- ENT2 selectivity in FPMINT is attributed to the 2-fluorophenyl group, which optimizes steric and electronic interactions with the transporter’s binding site . The naphthalen-2-ylmethyl group in the target compound may exhibit distinct selectivity due to its larger size.
- Anti-inflammatory activity in MW01-2-069A-SRM correlates with the 4-pyridinyl pharmacophore, suggesting that pyridazine derivatives require specific substituents for kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives, involving nucleophilic substitution of dichloropyridazine with piperazine intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
